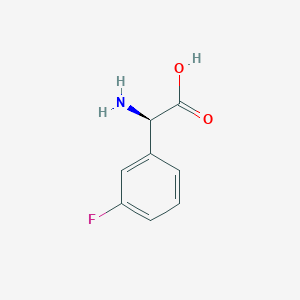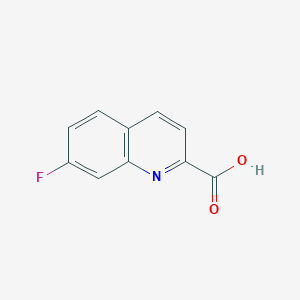
7-Fluoroquinoline-2-carboxylic acid
Übersicht
Beschreibung
7-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroquinoline-2-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines . Another approach involves the use of copper catalysts in the intermolecular addition of alkynes onto imines, followed by ring closure through arylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in liquid ammonia.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
7-Fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral properties.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Wirkmechanismus
The mechanism of action of 7-fluoroquinoline-2-carboxylic acid, particularly in its role as an antibacterial agent, involves the inhibition of bacterial DNA synthesis. It binds to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV. This blockage prevents the progress of the replication fork, ultimately leading to bacterial cell death . The compound’s ability to penetrate cell membranes and inhibit bacterial DNA-gyrase makes it highly effective against a wide range of bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Fluoroquinolones: Such as ciprofloxacin and norfloxacin, which also exhibit broad-spectrum antibacterial activity.
Mefloquine: Used as an antimalarial agent.
Brequinar: An antineoplastic drug used in transplantation medicine
Uniqueness: 7-Fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its biological activity, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
7-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBRDEPMJTZSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


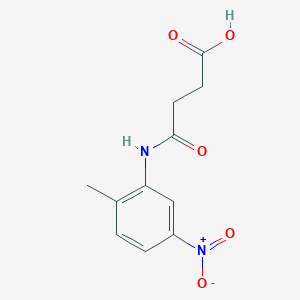
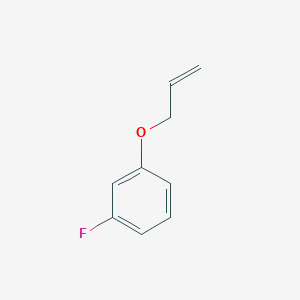
![N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3119860.png)

![ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate](/img/structure/B3119886.png)
![3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3119889.png)


![[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid](/img/structure/B3119913.png)
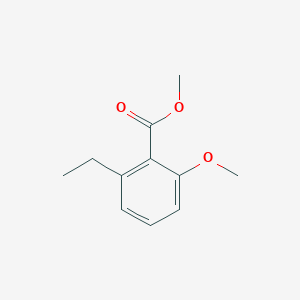

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)
